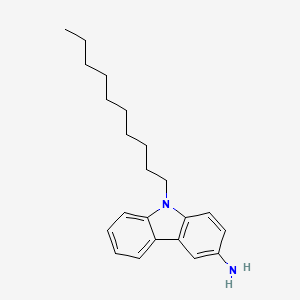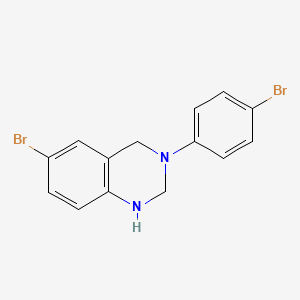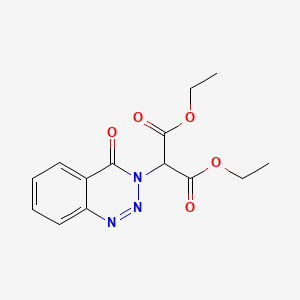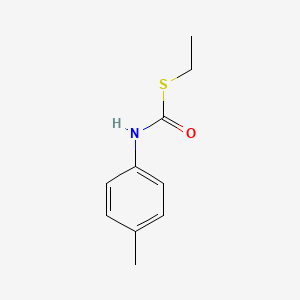
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate is a synthetic organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a fluorine atom, a phenylethyl group, and a carbonate ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate can be achieved through several methods. One common approach involves the reaction of 5-fluorouracil with phenylethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or twin screw extrusion techniques. These methods offer advantages such as improved reaction control, reduced solvent usage, and enhanced scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Wissenschaftliche Forschungsanwendungen
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate has found applications in several scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate involves its interaction with specific molecular targets and pathways. The fluorine atom in the molecule enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The carbonate ester group can undergo hydrolysis, releasing active intermediates that further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A well-known anticancer agent with a similar fluorinated pyrimidine structure.
Phenylethyl carbamate: Shares the phenylethyl group but lacks the fluorinated pyrimidine moiety.
Dihydropyrimidinones: A class of compounds with similar core structures but varying substituents.
Uniqueness
The uniqueness of 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1-phenylethyl carbonate lies in its combination of a fluorinated pyrimidine ring and a phenylethyl carbonate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
| 116097-53-1 | |
Molekularformel |
C13H10FN2O5- |
Molekulargewicht |
293.23 g/mol |
IUPAC-Name |
[2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1-phenylethyl] carbonate |
InChI |
InChI=1S/C13H11FN2O5/c14-9-6-16(12(18)15-11(9)17)7-10(21-13(19)20)8-4-2-1-3-5-8/h1-6,10H,7H2,(H,19,20)(H,15,17,18)/p-1 |
InChI-Schlüssel |
BFGUJAJKFXSFCH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(CN2C=C(C(=O)NC2=O)F)OC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)






